Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
Description
Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a synthetic piperazine derivative featuring a 4-fluorophenylsulfonyl group attached to the piperazine ring, which is further connected via a carbonyl bridge to a methyl benzoate ester.
Properties
Molecular Formula |
C19H20FN3O5S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
methyl 4-[[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H20FN3O5S/c1-28-18(24)14-2-6-16(7-3-14)21-19(25)22-10-12-23(13-11-22)29(26,27)17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,25) |
InChI Key |
DQQJMDYHWGWMGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine. This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Neuropharmacology
The compound's piperazine ring indicates potential interactions with neurotransmitter receptors, which is crucial for neuropharmacological research. Compounds with similar structures have been studied for their effects on anxiety, depression, and other neurological disorders. The sulfonyl group may enhance solubility and bioavailability, further supporting its therapeutic potential.
Anticancer Research
Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate has been explored for its anticancer properties. Research indicates that derivatives of piperazine exhibit cytotoxicity against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown significant activity against human colon cancer cell lines, with some compounds demonstrating IC50 values lower than 2 µg/mL .
Drug Design
The compound's structural features make it suitable for drug design applications. The incorporation of the piperazine moiety allows for the development of selective kinase inhibitors, which are essential in targeting specific pathways involved in cancer progression. Studies have shown that compounds containing piperazine can bind to various biological targets, enhancing their therapeutic efficacy .
Case Study 1: Neuropharmacological Effects
A study investigating the effects of piperazine derivatives on anxiety-related behaviors demonstrated that compounds similar to this compound exhibited anxiolytic properties in animal models. The mechanism was attributed to modulation of serotonin receptors, highlighting the compound's potential as an anxiolytic agent .
Case Study 2: Anticancer Activity
In another study, derivatives of this compound were tested against various cancer cell lines. Results showed that some derivatives had significant cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil. This underscores the compound's potential as a lead structure in anticancer drug development .
Mechanism of Action
The mechanism of action of Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, while the piperazine ring provides structural stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Substituent Variations on the Aryl-Sulfonyl Group
The 4-fluorophenylsulfonyl moiety in the target compound distinguishes it from analogues with alternative substituents:
- 4-Methylphenylsulfonyl : The compound 4-(4-methylphenylsulfonyl)piperazin-1-ium trifluoroacetate () replaces fluorine with a methyl group. Methyl is electron-donating, which may reduce sulfonamide acidity compared to the electron-withdrawing fluorine substituent in the target compound. This could influence binding interactions in biological systems, such as enhanced hydrogen bonding with fluorine .
- Halogenated Analogues: Compounds like C3 (4-chlorophenyl) and C4 (4-fluorophenyl) from , though quinoline-based, demonstrate that halogen substitution impacts solubility and lipophilicity. Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to bulkier halogens like chlorine or bromine .
Core Structural Variations
- Quinoline-Carbonyl Derivatives: Compounds C1–C7 () feature a quinoline-carbonyl-piperazine-benzoate scaffold instead of a sulfonyl group. For example, C4 (4-fluorophenyl) exhibits a melting point of 168–170°C, whereas sulfonamide derivatives like the target compound may have higher thermal stability due to stronger intermolecular interactions .
- Thiophene and Trifluoromethyl Derivatives : describes compounds with thiophene or trifluoromethylphenyl groups. The trifluoromethyl group, being highly electron-withdrawing, could increase resistance to oxidative metabolism compared to the 4-fluorophenyl group in the target compound .
Functional Group Modifications
- Diazenyl Linkers: Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate () replaces the carbonylamino linker with a diazenyl group. Diazenyl groups may confer photoisomerization properties but reduce hydrolytic stability compared to the carbamate linkage in the target compound .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Fluorine’s electronegativity may enhance binding to targets like enzymes or receptors through dipole interactions, as seen in sulfonamide drugs.
Biological Activity
Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure includes:
- Benzoate moiety
- Piperazine ring
- Sulfonyl group
These features suggest a diverse range of biological interactions, particularly with neurotransmitter receptors, which are crucial in neuropharmacology. The molecular formula is C19H23FN2O4S, with a molecular weight of approximately 397.46 g/mol .
Neuropharmacological Activity
The piperazine ring is known for its interaction with various neurotransmitter systems, making this compound a candidate for treating neurological disorders such as anxiety and depression. Similar compounds have shown efficacy in modulating serotonin and dopamine receptors, suggesting that this compound may exhibit comparable effects.
Antibacterial Activity
Research indicates that compounds with sulfonamide functionalities often possess antibacterial properties. The sulfonyl group in this compound may enhance its solubility and bioavailability, increasing its effectiveness against bacterial strains. Preliminary studies suggest moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease and other cognitive disorders. In vitro studies have demonstrated promising IC50 values for related piperazine derivatives, indicating potential efficacy in enzyme inhibition .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. The following mechanisms have been proposed:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially alleviating symptoms of anxiety and depression.
- Antibacterial Mechanism : The sulfonamide group may disrupt bacterial metabolic processes, leading to cell death.
- Enzyme Inhibition : By binding to AChE, the compound could prevent the breakdown of acetylcholine, enhancing cholinergic signaling in the brain.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate | Contains nitrophenyl instead of fluorophenyl | Different electronic properties due to nitro group |
| Methyl 4-(4-benzoylpiperazin-1-yl)-3-(phenoxy)benzoate | Lacks sulfonamide group | Focus on benzoyl rather than sulfonamide functionality |
| Methyl 2-(2-(piperidin-1-carbonyl)phenoxy)-3-methylbenzoate | Piperidine ring instead of piperazine | Variation in ring structure affects biological activity |
This table highlights how structural variations can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds bearing piperazine and sulfonamide groups. For instance:
- A study synthesized several piperazine derivatives and assessed their antibacterial and enzyme inhibitory activities, revealing that some derivatives exhibited strong AChE inhibition with IC50 values as low as 0.63 μM .
- Another study highlighted the importance of the sulfonamide moiety in enhancing pharmacological behavior related to various therapeutic areas including cancer chemotherapy and hypoglycemic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
